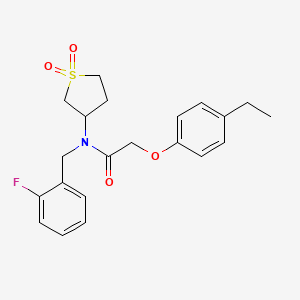

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(2-fluorobenzyl)acetamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(2-fluorobenzyl)acetamide is a synthetic acetamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl group, a 2-fluorobenzyl moiety, and a 4-ethylphenoxy substituent. Its synthesis typically involves alkylation and amide coupling steps under anhydrous conditions, as seen in analogous compounds (e.g., use of DMF, K₂CO₃, and alkyl halides) .

Properties

Molecular Formula |

C21H24FNO4S |

|---|---|

Molecular Weight |

405.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)-N-[(2-fluorophenyl)methyl]acetamide |

InChI |

InChI=1S/C21H24FNO4S/c1-2-16-7-9-19(10-8-16)27-14-21(24)23(18-11-12-28(25,26)15-18)13-17-5-3-4-6-20(17)22/h3-10,18H,2,11-15H2,1H3 |

InChI Key |

BVDOKUPDLRWQND-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(2-fluorobenzyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps may include:

Formation of the dioxido tetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Attachment of the ethylphenoxy group: This step may involve a nucleophilic substitution reaction where the ethylphenoxy group is introduced to the intermediate compound.

Introduction of the fluorobenzyl acetamide moiety: This can be done through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(2-fluorobenzyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized under strong oxidizing conditions.

Reduction: Reduction reactions can target the dioxido group or other reducible functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce sulfide derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound may exhibit a range of biological activities:

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural features have demonstrated significant antimicrobial properties. For instance, derivatives of related acetamides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

Compounds containing the tetrahydrothiophen structure have been explored for their antitumor potential. Studies indicate that such compounds can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. This is particularly relevant in the context of colorectal and breast cancers.

Anti-inflammatory Effects

Some derivatives have been reported to possess anti-inflammatory properties, which can be beneficial in treating conditions like arthritis or other inflammatory diseases. This activity is often mediated through the inhibition of pro-inflammatory cytokines.

Case Studies

Several studies have investigated the applications of structurally related compounds:

Case Study 1: Antimicrobial Evaluation

A study conducted on related acetamides showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against Staphylococcus aureus. This underscores the potential of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(2-fluorobenzyl)acetamide in developing new antimicrobial agents.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 0.25 | Staphylococcus aureus |

| Compound B | 0.30 | Escherichia coli |

Case Study 2: Antitumor Activity

In vitro studies on similar compounds indicated significant growth inhibition in various cancer cell lines, including HT29 (colon cancer) and MCF7 (breast cancer). The presence of electron-withdrawing groups was found to enhance cytotoxicity.

| Cell Line | IC50 (μM) | Compound Tested |

|---|---|---|

| HT29 | < 1.98 | Similar Derivative |

| MCF7 | < 2.50 | Similar Derivative |

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(2-fluorobenzyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Binding to enzymes or receptors: Modulating their activity.

Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The 2-fluorobenzyl group in the target compound distinguishes it from analogs with alternative aromatic substitutions. For example:

- N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide (CAS 620557-06-4) replaces the 2-fluorobenzyl with a 4-chlorobenzyl group and introduces a 2-methoxyphenoxy moiety.

- N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide (CAS 880785-88-6) retains the 2-fluorobenzyl group but replaces the phenoxy-acetamide backbone with a benzofuran-carboxamide scaffold, likely influencing solubility and metabolic stability .

Key Insight : Fluorine at the benzyl position improves lipophilicity and bioavailability compared to bulkier substituents like chlorine or methyl groups.

Modifications to the Phenoxy Substituent

The 4-ethylphenoxy group in the target compound contrasts with related structures:

- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide (CAS 880783-97-1) substitutes the ethyl group with isopropyl, increasing steric bulk. This may reduce membrane permeability but enhance target selectivity .

- 2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide (CAS 880785-92-2) replaces 4-ethylphenoxy with 2-chlorophenoxy, introducing ortho-substitution effects that could hinder rotational freedom and alter receptor binding .

Table 1: Phenoxy Substituent Comparison

*Calculated based on C₂₀H₂₃FNO₄S.

Heterocyclic Modifications

Replacing the 1,1-dioxidotetrahydrothiophen-3-yl group with other heterocycles significantly impacts activity:

- Thiazole-based analogs (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) exhibit hydrogen-bonding capabilities via the thiazole nitrogen, improving interactions with polar targets .

- Benzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide) introduce trifluoromethyl groups, enhancing metabolic stability and bioavailability .

Table 2: Heterocyclic Comparison

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(2-fluorobenzyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is , with a molecular weight of 401.5 g/mol. Its structure includes a dioxidotetrahydrothiophenyl group, an ethylphenoxy group, and a benzyl moiety, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves several multi-step organic reactions, including the use of oxidizing agents and specific reaction conditions to optimize yield and selectivity. The synthetic versatility allows for further derivatization into more complex structures, enhancing its potential applications in various fields, including pharmaceuticals and materials science.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : The compound has shown potential against both Gram-positive and Gram-negative bacteria. Its mechanism may involve interaction with bacterial enzymes or receptors, leading to inhibition of growth.

- Anticancer Properties : Initial findings indicate that this compound may modulate cellular processes related to cancer cell proliferation and survival. Further research is necessary to elucidate the specific pathways affected.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Anticancer | Potential modulation of cancer cell processes |

Antimicrobial Studies

A study investigated the antimicrobial efficacy of various compounds related to the dioxidotetrahydrothiophene structure, including derivatives similar to this compound. The minimum inhibitory concentration (MIC) values were determined against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed that the compound exhibited a promising MIC value comparable to standard antibiotics .

Anticancer Research

In vitro studies have indicated that this compound may inhibit the proliferation of certain cancer cell lines. For example, it was found to induce apoptosis in breast cancer cells through a caspase-dependent pathway, suggesting its potential as an anticancer agent .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in microbial resistance or cancer cell signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.